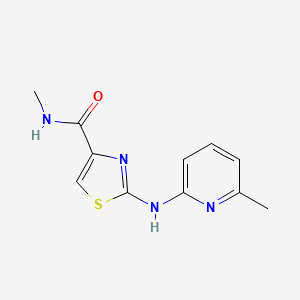

N-methyl-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-methyl-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide” is a complex organic molecule that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring and a pyridine ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole derivatives are known to show a wide range of biological activities, including antibacterial, antifungal, antitubercular, antithyroid, and insecticidal properties . Therefore, this compound could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure of the molecule. For example, the presence of the thiazole and pyridine rings could influence the compound’s solubility, melting point, and other physical properties .Scientific Research Applications

Antitumor Activity

Compounds related to "N-methyl-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide" have demonstrated significant antitumor activity. For instance, a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against both hematological and solid tumor cell lines. Compound 13, which is closely related, showed complete tumor regressions with low toxicity in a K562 xenograft model of chronic myelogenous leukemia (CML), highlighting its potential for oncology applications (Lombardo et al., 2004).

Synthesis and Chemical Properties

Research into the synthesis and characterization of related compounds underscores the versatility of these molecules. For example, an alternative synthetic route was developed for a closely related compound, emphasizing the importance of chemical synthesis in exploring the therapeutic potential of such molecules (Shahinshavali et al., 2021). Additionally, studies have detailed the N-N migration of a carbamoyl group in a pyrazole derivative, showcasing the complex chemistry of these compounds and their derivatives (Pathirana et al., 2013).

Fungicidal Activity

Thiazole carboxamides have also been synthesized and evaluated for their fungicidal activity. This demonstrates the broader application of such compounds beyond antitumor activity, potentially offering new avenues for agricultural and environmental protection (Li Wei, 2012).

Hypoglycemic Agents

A series of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized and evaluated as glucokinase (GK) activators. One such compound demonstrated significant efficacy in decreasing glucose levels in mice, highlighting the potential for these compounds in treating diabetes or related metabolic disorders (Huihui Song et al., 2011).

Imaging and Diagnostic Applications

The synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET agent for imaging of the IRAK4 enzyme in neuroinflammation showcases the diagnostic application of these compounds, potentially aiding in the detection and treatment of neuroinflammatory conditions (Xiaohong Wang et al., 2018).

Future Directions

properties

IUPAC Name |

N-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-7-4-3-5-9(13-7)15-11-14-8(6-17-11)10(16)12-2/h3-6H,1-2H3,(H,12,16)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWZJFBNKBQLJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2629013.png)

![Dispiro[3.0.35.14]nonan-7-amine](/img/structure/B2629014.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide](/img/structure/B2629022.png)

![6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2629023.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate](/img/structure/B2629028.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2629029.png)